molecular formula C8H13N3O6 B14580030 Asn-Asp CAS No. 61365-15-9

Asn-Asp

Cat. No.: B14580030
CAS No.: 61365-15-9
M. Wt: 247.21 g/mol
InChI Key: HZYFHQOWCFUSOV-IMJSIDKUSA-N
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Description

Asparagine and aspartate are two amino acids that play crucial roles in various biological processes. Asparagine is a non-essential amino acid that is involved in the biosynthesis of proteins, while aspartate is an important metabolite in the citric acid cycle. The compound “Asn-Asp” refers to the combination of these two amino acids, which can be found in various proteins and peptides. This compound is significant in the study of protein structure and function, as well as in the development of biopharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asparagine and aspartate can be achieved through various methods. Asparagine can be synthesized from aspartate through an ATP-dependent reaction catalyzed by asparagine synthetase. This reaction involves the transfer of an amide group from glutamine to aspartate, forming asparagine and glutamate . Aspartate can be synthesized through the transamination of oxaloacetate, a key intermediate in the citric acid cycle .

Industrial Production Methods: In industrial settings, asparagine and aspartate are produced through fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the desired amino acids, which are then extracted and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Asparagine and aspartate undergo various chemical reactions, including deamidation, isomerization, and transamination. Deamidation is a common reaction in which the amide group of asparagine is hydrolyzed to form aspartate . Isomerization involves the conversion of aspartate to isoaspartate, which can affect protein structure and function .

Common Reagents and Conditions: Deamidation of asparagine typically occurs under physiological conditions, such as neutral pH and body temperature. Isomerization of aspartate can be influenced by factors such as pH, temperature, and the presence of metal ions .

Major Products Formed: The major products formed from the deamidation of asparagine are aspartate and ammonia. Isomerization of aspartate results in the formation of isoaspartate, which can alter the structural integrity of proteins .

Scientific Research Applications

Asn (Asparagine) and Asp (Aspartate) play significant roles in various biological and chemical processes. Asparagine is crucial in cell cultures as a nitrogen source and for synthesizing new proteins, similar to glutamine . Monitoring Asn and Asp concentrations helps maintain optimal culture conditions, preventing issues such as reduced cell growth and sequence variations in recombinant proteins .

Scientific Research Applications

  • Cell Culture Process Control: In cell cultures, asparagine is rapidly consumed, and its concentration decreases, which can limit cell productivity . High levels of asparagine can also be suboptimal, leading to wasted asparagine and the accumulation of aspartate . Monitoring both Asn and Asp levels enables a feeding strategy that maintains an appropriate supply for optimal culture conditions .
  • Protein Structure and Stability: Asparagine and aspartate residues in proteins can undergo degradation, which impacts in vivo biological functions and in vitro stability . Asparagine residues can undergo deamidation, converting them to aspartate . Substituting all asparagine residues with aspartate in human γD-crystallin minimally perturbs the overall protein structure .
  • Membrane Integration Efficiency: Interactions mediated by Asn–Asn or Asp–Asp pairing can affect the membrane integration efficiency of hydrophobic segments in proteins . These interactions, when present in neighboring transmembrane helices, can change the efficiency of membrane insertion .
  • Analytical Methods: Analytical methods like UPLC-MS are used for the simultaneous identification and quantification of Asn deamidation and Asp isomerization in recombinant antibodies . Modified sample preparation procedures can reduce method-induced Asn deamidation, ensuring more accurate results .

Data Table: Concentration Ranges for Asparagine Assays

ProtocolConcentration range
ASNLB (low range)0.1 – 1 mmol/L, 13 – 132 mg/L
ASNHB (standard)0.5 – 9 mmol/L, 66 – 1189 mg/L
ASNHD (high range)2.5 – 45 mmol/L, 330 – 5945 mg/L

Case Studies

  • AIS (Acute Ischemic Stroke) Diagnosis: Studies have indicated a relationship between eosinophil levels and the NIHSS (National Institutes of Health Stroke Scale) score in patients with acute ischemic stroke . Eosinophil counts and percentages can predict in-hospital non-death, suggesting their potential diagnostic value in assessing the severity of AIS .
  • Recombinant Antibody Degradation: Research on recombinant IgG1 antibodies has shown that Asn deamidation and Asp isomerization can be simultaneously assessed using proteolytic peptide mapping and UPLC-MS . Specific procedures can minimize method-induced deamidation, providing more accurate measurements of these degradation processes .

Mechanism of Action

The mechanism of action of asparagine and aspartate involves their roles in protein synthesis and metabolic pathways. Asparagine is synthesized from aspartate

Biological Activity

Asparagine (Asn) and aspartate (Asp) are two amino acids that play crucial roles in various biological processes, including protein structure, enzyme activity, and cell signaling. Their biological activity is significantly influenced by their interactions and modifications, particularly in the context of aging and disease. This article provides a comprehensive overview of the biological activity of Asn and Asp, focusing on their degradation pathways, interactions, and implications in health and disease.

Degradation Pathways

Asn and Asp residues undergo several modifications that can affect their biological functions. The primary degradation pathways include:

  • Deamidation : This process converts Asn to Asp or iso-Asp through the formation of a cyclic succinimide intermediate. The rate of this reaction is influenced by the amino acid residues adjacent to Asn or Asp, which can either stabilize or destabilize the intermediate .
  • Isomerization : Asp can isomerize to iso-Asp, which has been implicated in age-related diseases due to its accumulation in tissues over time .

Case Studies

  • Impact on Protein Functionality :
    • A study on the HER2 protein demonstrated significant alterations in Asn deamidation and Asp isomerization under thermal stress. Specifically, HC-Asp-102 exhibited an increase in iso-Asp formation from 2.5% to 46.1% after two months at elevated temperatures, indicating a direct impact on protein stability and function .
  • Thrombolytic Activity :
    • Research on Reteplase (rPA), a thrombolytic agent, showed that mutations at specific Asn residues significantly affected its clot lysis activity. For instance, the mutation N12P delayed clot lysis compared to the native form, highlighting the importance of Asn in maintaining biological activity .

Interaction Studies

The interactions between Asn and Asp residues with other proteins or transmembrane domains have been shown to enhance biological processes:

  • Transmembrane Interactions : Asn–Asn and Asp–Asp interactions can improve membrane insertion efficiency for certain proteins, suggesting that these residues are critical for proper protein localization and function .

Summary of Key Findings

Study FocusKey Findings
Protein StabilitySignificant increase in iso-Asp formation at elevated temperatures affects protein functionality .
Thrombolytic ActivityMutations at Asn residues alter clot lysis rates, indicating their role in rPA activity .
Membrane InsertionAsn–Asn and Asp–Asp interactions enhance membrane integration efficiency .

The mechanisms by which Asn and Asp exert their biological effects include:

  • Hydrogen Bonding : Both residues can participate in hydrogen bonding networks that stabilize protein structures.
  • Charge Interactions : The carboxyl group of Asp can engage in ionic interactions with positively charged residues, influencing protein folding and stability.

Properties

CAS No.

61365-15-9

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]butanedioic acid

InChI

InChI=1S/C8H13N3O6/c9-3(1-5(10)12)7(15)11-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H2,10,12)(H,11,15)(H,13,14)(H,16,17)/t3-,4-/m0/s1

InChI Key

HZYFHQOWCFUSOV-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)N

physical_description

Solid

Origin of Product

United States

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